N2-(3-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
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Overview
Description
N2-(3-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, also known as AG-014699, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with homologous recombination deficiency (HRD).
Scientific Research Applications
Structural Analysis and Metal Interactions
Research on compounds with similar structures, such as platinum complexes and cyclometalated platinum(II) complexes, explores their interactions, bonding characteristics, and structural properties. For example, studies on mono- and binuclear cyclometalated platinum(II) complexes have investigated their luminescent properties, demonstrating the potential for applications in light-emitting devices and sensors (Lai et al., 1999).
Synthetic Methodologies and Chemical Properties
Synthesis and characterization of pyrimidine derivatives linked with different functional groups have been extensively studied, revealing insights into their chemical properties, synthesis pathways, and potential biological activities. A notable example is the synthesis of pyrimidine derivatives with morpholinophenyl groups, indicating potential larvicidal activity (Gorle et al., 2016).
Mechanism of Action
Target of Action
The primary targets of STK944152 are currently unknown
Biochemical Pathways
The biochemical pathways affected by STK944152 are yet to be identified . Understanding these pathways and their downstream effects can provide insights into the compound’s mechanism of action and potential therapeutic applications.
Result of Action
The molecular and cellular effects of STK944152’s action are currently unknown
properties
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-28-14-6-3-12(4-7-14)24-19-17-18(23-10-9-22-17)26-20(27-19)25-13-5-8-16(29-2)15(21)11-13/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUIQFFHZXTTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |
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